molecular formula C21H24N4O2 B4762818 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea

Cat. No. B4762818
M. Wt: 364.4 g/mol
InChI Key: JYFSOPFJMVUZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea, also known as DMMPU, is a synthetic compound that has been widely used in scientific research. DMMPU is a member of the pyrazole family and is known for its unique chemical structure, which makes it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and the induction of apoptosis. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are inflammatory mediators. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has also been shown to inhibit tubulin, which is involved in cell division. The inhibition of tubulin leads to the disruption of microtubule formation, which is essential for cell division. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has also been shown to induce apoptosis in cancer cells, which may be due to its ability to activate caspases, which are enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to have several biochemical and physiological effects. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to inhibit the activity of COX-2, which reduces inflammation. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has also been shown to inhibit tubulin, which disrupts cell division. Additionally, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to induce apoptosis in cancer cells, which may be due to its ability to activate caspases. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has also been shown to have neuroprotective effects, which may be due to its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea is its unique chemical structure, which makes it a valuable tool for studying various biological processes. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to have activity against several enzymes, making it useful for studying the mechanisms of action of these enzymes. Additionally, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to have potential therapeutic applications for a variety of diseases, including inflammation, cancer, and neurodegenerative diseases. However, one limitation of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the toxicity of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has not been extensively studied, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea. One area of research could be the development of more soluble forms of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea, which would make it easier to use in experiments. Additionally, further studies are needed to determine the toxicity of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea and its potential side effects. Another area of research could be the development of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea derivatives with enhanced activity against specific enzymes or diseases. Finally, further studies are needed to determine the potential therapeutic applications of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea in various diseases, including inflammation, cancer, and neurodegenerative diseases.

Scientific Research Applications

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been widely used in scientific research due to its unique chemical structure and biological activity. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been used as a tool for studying various biological processes, including inflammation, cancer, and neurodegenerative diseases. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and tubulin, which is involved in cell division. N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-14-8-7-9-17(12-14)13-25-16(3)20(15(2)24-25)23-21(26)22-18-10-5-6-11-19(18)27-4/h5-12H,13H2,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFSOPFJMVUZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-(2-methoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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